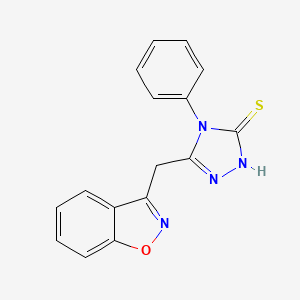

5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, or 5-BPT, is a novel thiol-containing compound that has recently been studied for its potential applications in the field of medicinal chemistry. 5-BPT has a wide range of applications, including its use as a therapeutic agent, a fluorescent probe, and a drug delivery system. 5-BPT has been studied for its ability to interact with proteins and other molecules, as well as its potential to modulate cellular processes.

Scientific Research Applications

Corrosion Inhibition

One significant application of 1,2,4-triazole derivatives, closely related to 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, is in corrosion inhibition. A study by Yadav et al. (2013) explored the effectiveness of certain benzimidazole derivatives, including 1,2,4-triazole derivatives, in inhibiting mild steel corrosion in acidic environments. The inhibition efficiency was found to increase with concentration, showing the potential of these compounds in corrosion protection.

Synthesis and Characterization

Triazole derivatives, including those similar to the compound , have been synthesized and characterized for various applications. Khilkovets (2021) discusses the synthesis and study of physical-chemical properties of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols. This work indicates the broad potential of triazole derivatives in multiple scientific fields.

Antimicrobial Applications

The triazole core structure, similar to that of the compound , is also significant in the development of antimicrobial agents. Idrees et al. (2019) synthesized novel triazole derivatives and evaluated their antimicrobial activities. This research shows the relevance of triazole derivatives in addressing microbial resistance issues.

Pharmaceutical Research

Research into the pharmaceutical applications of triazole derivatives is also prominent. For example, Hulina and Kaplaushenko (2016) synthesized new triazole derivatives to study their low toxicity and efficacy. These compounds are of interest due to their potential in drug development, highlighting the importance of triazole chemistry in medicinal chemistry.

Organic Chemistry and Material Science

In organic chemistry and material science, the synthesis and characterization of novel heterocyclic compounds like triazoles are pivotal. Sarhan et al. (2008) synthesized new triazole compounds and studied their chemical properties, contributing to the understanding of these compounds in various industrial applications.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. Similar compounds have been found to interact with proteins such asHeat shock protein HSP 90-alpha and Estrogen receptor beta . These proteins play crucial roles in cellular processes such as protein folding, degradation, and signal transduction.

Biochemical Pathways

Benzisoxazole derivatives have been reported to influence pathways related tocell signaling , protein folding , and degradation . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival.

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles, depending on factors such as their chemical structure and the presence of functional groups . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and pharmacological activity.

Result of Action

Similar compounds have been found to exert effects such asinhibition of protein function , alteration of cell signaling pathways , and induction of cell death . These effects can contribute to the compound’s potential pharmacological activities.

properties

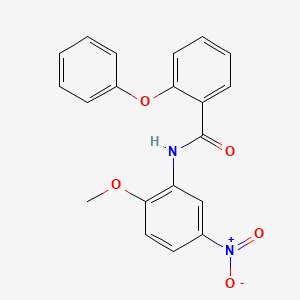

IUPAC Name |

3-(1,2-benzoxazol-3-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c22-16-18-17-15(20(16)11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)21-19-13/h1-9H,10H2,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTWVDXBXGNNSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=NOC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)

![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)